[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
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Overview
Description
[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is a chemical compound with a unique structure that combines a pyrrole ring, an oxadiazole ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of a hydrazide with an appropriate carboxylic acid derivative.
Coupling of the Pyrrole and Oxadiazole Rings: The two rings are then coupled through a suitable linker, such as a methylene group, using a condensation reaction.
Formation of the Amine Group: The amine group is introduced through a nucleophilic substitution reaction.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to a more reduced form such as an oxadiazoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Oxadiazolines.
Substitution: Various substituted amines.
Scientific Research Applications
Chemistry
In chemistry, [3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of [3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}amine
- {[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}amine nitrate
- {[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}amine sulfate
Uniqueness
What sets [3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride apart from similar compounds is its specific combination of functional groups and its hydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is a compound of interest due to its potential biological activities. Its unique structure, featuring both pyrrole and oxadiazole moieties, suggests diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₀N₄O
- CAS Number : 1375473-82-7
This structure allows for various interactions with biological targets, which may contribute to its pharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that compounds containing oxadiazole rings exhibit antimicrobial properties. The oxadiazole moiety may enhance membrane permeability in bacterial cells, leading to cell lysis .
- Antitumor Properties : Research has shown that oxadiazole derivatives can inhibit cancer cell proliferation. The presence of the pyrrole ring may enhance the cytotoxicity against various cancer cell lines by inducing apoptosis .
- Neuroprotective Effects : Some studies suggest that compounds similar to this one could exhibit neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound displayed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Compound | MIC (µg/mL) | Activity |
---|---|---|
Test Compound | 32 | Effective |
Amoxicillin | 16 | Effective |
Ciprofloxacin | 8 | Highly Effective |
Antitumor Studies
In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were recorded as follows:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
HeLa | 20 | Cell cycle arrest |
Molecular docking studies suggested that the compound interacts with key proteins involved in cell proliferation pathways, such as Bcl-2 and p53 .
Neuroprotective Effects
Research into neuroprotective properties revealed that the compound could reduce neuronal apoptosis induced by oxidative stress in primary neuronal cultures. The protective effect was measured using lactate dehydrogenase (LDH) release assays.
Properties
IUPAC Name |
[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O.ClH/c1-12-4-2-3-6(12)8-10-7(5-9)13-11-8;/h2-4H,5,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPDJRSPBNSCMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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